1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid
Description
1-[4-(Benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a benzyloxy group attached to a phenyl ring, which is further connected to a benzimidazole core with a carboxylic acid functional group
Properties
IUPAC Name |
2-methyl-1-(4-phenylmethoxyphenyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15-23-20-13-17(22(25)26)7-12-21(20)24(15)18-8-10-19(11-9-18)27-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXAVDOWNNEDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC=CC=C4)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of 4-(benzyloxy)phenylacetic acid.
Benzimidazole Core Formation: The next step involves the cyclization of o-phenylenediamine with the benzyloxyphenyl intermediate under acidic conditions to form the benzimidazole ring.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-[4-(Benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . The benzyloxy group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-[4-(Benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Lacks the benzyloxy and carboxylic acid groups, resulting in different biological activities.
4-(Benzyloxy)phenylacetic acid: Contains the benzyloxy group but lacks the benzimidazole core, leading to different chemical properties and applications.
Benzimidazole: The simplest form, which serves as the core structure for more complex derivatives.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid (CAS No. 452088-73-2) is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound features a benzyloxy group attached to a phenyl ring and is further connected to a benzimidazole core with a carboxylic acid functional group. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly as an anticancer agent.
- Molecular Formula : C22H18N2O3
- Molecular Weight : 358.39 g/mol
- Chemical Structure : The compound includes a benzyloxy group, a phenyl ring, and a carboxylic acid group, which contribute to its reactivity and biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets. It is hypothesized that the benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For instance, it may inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .
Anticancer Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that compounds similar to this compound can selectively inhibit the growth of breast cancer cells (MCF-7) with IC50 values ranging from 1.2 µM to 8.7 µM .
Antioxidative and Antibacterial Activity
In addition to anticancer properties, this compound has demonstrated antioxidative activity, which is crucial for protecting cells from oxidative stress. Compounds with similar structures have shown improved antioxidative activity compared to standard antioxidants like BHT . Furthermore, antibacterial studies revealed that certain derivatives exhibited strong antibacterial activity against Gram-positive strains such as Enterococcus faecalis (MIC = 8 µM) .
Case Studies and Research Findings
A recent study focused on the synthesis and biological evaluation of various benzimidazole derivatives, including those related to this compound. The findings are summarized in the following table:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 8 | MCF-7 | 3.1 | Antiproliferative |
| Compound 10 | MCF-7 | 2.2 | Antiproliferative |
| Compound 11 | HCT 116 | 3.7 | Antiproliferative |
| Compound 12 | MCF-7 | 4.8 | Selective activity |
| Compound with Hydroxy Groups | E. faecalis | 8 | Antibacterial |
These results indicate that modifications in the structure significantly affect the biological activity of benzimidazole derivatives.
Q & A
Q. What are the established synthetic routes for 1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid?
The synthesis typically involves:
- Esterification : Reacting benzimidazole-5-carboxylic acid with ethanol and H₂SO₄ under reflux to form the ethyl ester intermediate .
- Alkylation : Introducing the 4-(benzyloxy)phenyl group via alkylation of the benzimidazole nitrogen using appropriate benzyl halides in polar solvents (e.g., DMF) .
- Purification : Flash chromatography or recrystallization ensures product purity .
Q. How is the structural integrity of this compound validated?
Key techniques include:
- ¹H/¹³C NMR : Confirms substituent positions and purity (e.g., ethyl ester protons at δ 4.32 ppm, aromatic protons at δ 7.84–8.40 ppm) .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between benzimidazole and aryl groups) .
- Mass spectrometry : Verifies molecular weight (e.g., m/z 324.374 for a related derivative) .
Q. What spectroscopic methods are used to characterize intermediates?
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
- Elemental analysis : Validates empirical formulas (e.g., C₁₉H₂₀N₂O₃) .
- HPLC : Assesses purity (>98%) for biologically active derivatives .
Advanced Research Questions
Q. How do substituent modifications influence antitumor activity?
- Benzyloxy groups : Enhance lipophilicity and DNA intercalation, as seen in topoisomerase II inhibition (IC₅₀ = 1.2–5.6 μM) .
- Transition metal complexes : Cu(II) or Pt(II) complexes improve cytotoxicity (e.g., 3–5-fold increase in leukemia cell apoptosis) via DNA binding and ROS generation .
- Methoxy vs. trifluoromethyl groups : Trifluoromethyl derivatives show higher metabolic stability but reduced solubility .
Q. What methodological strategies optimize selectivity for receptor targets?
- Substitution at position 2 : Methyl groups reduce steric hindrance, improving 5-HT₃ receptor binding (Kᵢ = 0.13–2.6 nM) .
- Nitro or halogen groups : At position 6/7 enhance selectivity over 5-HT₄ receptors (Kᵢ ratio >1000) .
- Molecular docking : Guides rational design by predicting binding poses with receptors (e.g., hydrophobic interactions with quinuclidine moieties) .
Q. How can synthetic challenges in functional group introduction be addressed?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent undesired alkylation during benzyloxy group installation .
- Catalytic systems : Rhodium(I) catalysts enable C–H activation for selective branched alkylation .
- Microwave-assisted synthesis : Reduces reaction time for cyclocondensation steps (e.g., from 24 h to 1 h) .
Q. What strategies improve solubility and bioavailability?
- Hydrazide derivatives : Convert esters to hydrazides via hydrazine hydrate, improving aqueous solubility (logP reduction from 3.1 to 1.8) .
- PEGylation : Attach polyethylene glycol chains to the carboxylic acid group to enhance plasma stability .
- Co-crystallization : With cyclodextrins increases dissolution rates by 40% in vitro .
Q. How to resolve discrepancies in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HL-60 leukemia cells) and protocols (e.g., MTT assay) for IC₅₀ comparisons .
- Metabolic profiling : Identify phase-I metabolites (e.g., hydroxylation at position 5) that may alter activity .
- Statistical validation : Apply ANOVA to differentiate significant activity variations (p <0.05) between derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
